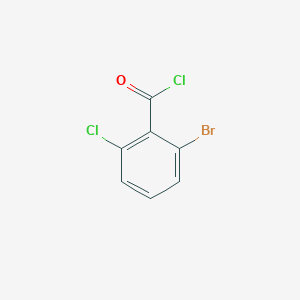

2-Bromo-6-chlorobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDYMOLKOWSZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373602 | |

| Record name | 2-bromo-6-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-65-8 | |

| Record name | 2-Bromo-6-chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116529-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-6-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116529-65-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Bromo-6-chlorobenzoyl chloride from 2-chlorobenzoic acid

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-chlorobenzoyl Chloride from 2-Chlorobenzoic Acid

Abstract

This compound is a key bifunctional intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries. Its utility stems from the differential reactivity of the acyl chloride and the specific substitution pattern on the aromatic ring. This guide provides a comprehensive technical overview of a two-step synthetic pathway starting from the readily available precursor, 2-chlorobenzoic acid. The synthesis involves a regioselective electrophilic bromination to form 2-bromo-6-chlorobenzoic acid, followed by the conversion of the carboxylic acid moiety to the highly reactive acyl chloride. This document details the mechanistic underpinnings, rationale for reagent selection, step-by-step experimental protocols, and process parameter considerations for each stage of the synthesis, aimed at researchers, chemists, and process development professionals.

Synthetic Strategy Overview

The conversion of 2-chlorobenzoic acid to this compound is efficiently achieved in a two-step sequence. The overall strategy is outlined below:

-

Step 1: Electrophilic Aromatic Bromination. The aromatic ring of 2-chlorobenzoic acid is brominated to introduce a bromine atom at the C6 position, yielding the intermediate 2-bromo-6-chlorobenzoic acid.

-

Step 2: Acyl Chloride Formation. The carboxylic acid functional group of the intermediate is converted into an acyl chloride using a suitable chlorinating agent.

Caption: Overall two-step synthesis pathway.

Step 1: Electrophilic Bromination of 2-Chlorobenzoic Acid

Mechanistic Insights and Regioselectivity

The introduction of a bromine atom onto the 2-chlorobenzoic acid ring is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the two existing substituents: the chloro group (-Cl) and the carboxylic acid group (-COOH).

-

Chloro Group (-Cl): An ortho-, para-director and a deactivator of the ring.

-

Carboxylic Acid Group (-COOH): A meta-director and a strong deactivator of the ring.

The challenge in this synthesis is to direct the incoming electrophile (Br+) to the C6 position. This position is ortho to both the chloro and the carboxylic acid groups. While the chloro group directs ortho, this position is sterically hindered and electronically deactivated by the adjacent electron-withdrawing carboxyl group. Standard bromination conditions often favor substitution at the C5 position, which is para to the chlorine and meta to the carboxylic acid.[1][2]

Achieving high selectivity for the C6 position requires carefully controlled conditions that can overcome the steric hindrance and directing group opposition. While specific high-yield procedures for this exact transformation are not widely published, methods using strong acid catalysts can protonate the carbonyl of the carboxylic acid, enhancing its deactivating effect and potentially influencing the regioselectivity.

Reagent Selection and Rationale

-

Brominating Agent: N-Bromosuccinimide (NBS) is often a preferred source of electrophilic bromine over elemental bromine (Br₂) for its ease of handling and ability to maintain a low concentration of Br₂ in the reaction, which can help suppress side reactions.

-

Solvent/Catalyst: Concentrated sulfuric acid (H₂SO₄) often serves as both the solvent and the catalyst. It protonates NBS, generating a potent electrophilic bromine species (Br+), and activates the substrate.[2] The use of a strong acid system is crucial for forcing the reaction on the highly deactivated aromatic ring.

Experimental Protocol: Synthesis of 2-Bromo-6-chlorobenzoic Acid

Disclaimer: This protocol is a representative procedure based on the bromination of similar deactivated aromatic systems and should be optimized for safety and yield.

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a gas outlet connected to a scrubber (to neutralize HBr gas), add 2-chlorobenzoic acid (1.0 eq).

-

Carefully add concentrated sulfuric acid (e.g., 5-10 volumes) while cooling the flask in an ice-water bath to manage the exotherm.

-

Once the acid has dissolved and the solution is cooled to 0-5 °C, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using a suitable technique (e.g., HPLC or TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-6-chlorobenzoic acid.

Step 2: Conversion to this compound

Mechanistic Insights

The conversion of a carboxylic acid to an acyl chloride is a nucleophilic acyl substitution. The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. Chlorinating agents like thionyl chloride (SOCl₂) transform the -OH into a highly reactive intermediate that possesses a much better leaving group.[3][4]

The mechanism with thionyl chloride proceeds as follows:

-

The carboxylic acid oxygen attacks the sulfur atom of SOCl₂, displacing a chloride ion.

-

The displaced chloride ion then deprotonates the hydroxyl group, releasing HCl gas. This forms a reactive chlorosulfite intermediate.

-

The chloride ion attacks the carbonyl carbon, leading to the reformation of the carbonyl double bond and the elimination of sulfur dioxide (SO₂) and another chloride ion as leaving groups.[4][5]

Reagent Selection and Rationale

Several reagents can effect this transformation, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅).[6][7]

-

Thionyl Chloride (SOCl₂): This is the most commonly used reagent for this conversion on an industrial and laboratory scale. Its primary advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[6] This simplifies the purification process, as they can be easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Oxalyl Chloride ((COCl)₂): Also an excellent choice, often used with a catalytic amount of dimethylformamide (DMF). It is highly reactive but also more expensive and volatile than SOCl₂.

-

Catalyst: While the reaction can proceed neat, a catalytic amount of DMF is sometimes added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[8]

Experimental Protocol: Synthesis of this compound

Disclaimer: This reaction should be performed in a well-ventilated fume hood due to the evolution of corrosive HCl and toxic SO₂ gases.

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a caustic scrubber, add 2-bromo-6-chlorobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 eq). The thionyl chloride can serve as both the reagent and the solvent. Alternatively, an inert solvent like toluene or dichloromethane can be used.[9]

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The reaction is often complete when the evolution of gases ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound, typically obtained as an oil or low-melting solid, can be purified by vacuum distillation.

Process Parameters and Data Summary

The following table summarizes typical quantitative data for the synthesis.

| Parameter | Step 1: Bromination | Step 2: Chlorination |

| Starting Material | 2-Chlorobenzoic Acid | 2-Bromo-6-chlorobenzoic Acid |

| Key Reagent | N-Bromosuccinimide (NBS) | Thionyl Chloride (SOCl₂) |

| Molar Ratio | Acid:NBS ≈ 1:1.1 | Acid:SOCl₂ ≈ 1:3 |

| Solvent/Catalyst | Conc. H₂SO₄ | Neat or Toluene / cat. DMF |

| Temperature | 0 °C to Room Temp. | Reflux (~79 °C) |

| Reaction Time | 12-24 hours | 2-4 hours |

| Typical Yield | 60-80% (isomer dependent) | >90% |

Overall Experimental Workflow

The entire process from starting material to final product involves a sequence of reaction and purification steps.

Sources

- 1. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 9. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-6-chlorobenzoyl Chloride: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-6-chlorobenzoyl chloride, a halogenated aromatic acyl chloride. This document delves into its core chemical and physical properties, reactivity profile, synthetic utility, and critical safety protocols. As a bifunctional reagent, its unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The insights provided herein are curated for professionals engaged in organic synthesis and drug discovery, offering a blend of established data and practical guidance.

Core Physicochemical and Spectroscopic Data

This compound is a substituted aromatic compound distinguished by the presence of a highly reactive acyl chloride group, along with bromine and chlorine atoms on the benzene ring. These features dictate its physical properties and chemical behavior.

Chemical Identity

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are essential for designing experimental setups, purification procedures, and ensuring safe handling.

| Property | Value | Source |

| Molecular Weight | 253.91 g/mol | [3][5] |

| Molecular Formula | C₇H₃BrCl₂O | [1][3][4] |

| Monoisotopic Mass | 251.87444 Da | [4] |

| XLogP (Predicted) | 2.6 | [4] |

| Rotatable Bond Count | 1 | [1] |

Reactivity and Synthetic Profile

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group. The presence of two halogen substituents on the aromatic ring also influences its reactivity, primarily through inductive effects.

General Reactivity

The acyl chloride moiety is highly susceptible to nucleophilic acyl substitution. It readily reacts with a wide range of nucleophiles, typically with the loss of the chloride as a leaving group, to form a variety of carbonyl compounds. This reactivity makes it a valuable acylating agent.

// Main reactant node main [label="2-Bromo-6-chlorobenzoyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nucleophile nodes Nu_H2O [label="H₂O (Water)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Nu_ROH [label="R-OH (Alcohol)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Nu_RNH2 [label="R-NH₂ (Amine)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product nodes Prod_Acid [label="2-Bromo-6-chlorobenzoic\nAcid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prod_Ester [label="Ester Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Prod_Amide [label="Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges from reactant to products main -> Prod_Acid [label="+ H₂O\n(Hydrolysis)", color="#EA4335"]; main -> Prod_Ester [label="+ R-OH\n(Esterification)", color="#FBBC05"]; main -> Prod_Amide [label="+ R-NH₂\n(Amidation)", color="#34A853"];

// Main reactant node main [label="2-Bromo-6-chlorobenzoyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"];

// Product nodes Prod_Acid [label="2-Bromo-6-chlorobenzoic\nAcid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prod_Ester [label="Ester Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Prod_Amide [label="Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges from reactant to products with nucleophiles as labels main -> Prod_Acid [label="+ H₂O (Hydrolysis)", color="#EA4335"]; main -> Prod_Ester [label="+ R-OH (Esterification)", color="#FBBC05"]; main -> Prod_Amide [label="+ R-NH₂ (Amidation)", color="#34A853"];

// Layout alignment {rank=same; main;} {rank=same; Prod_Acid; Prod_Ester; Prod_Amide;} } Caption: General reactivity of this compound.

Key reactions include:

-

Hydrolysis: Reacts with water, often vigorously, to form the corresponding 2-Bromo-6-chlorobenzoic acid and hydrochloric acid. This necessitates handling the compound under anhydrous conditions.

-

Alcoholysis: Reacts with alcohols to yield esters.[7] The reaction rate can be influenced by the steric hindrance of the alcohol and the electronic properties of substituents on the benzoyl chloride.[7]

-

Aminolysis: Reacts with primary and secondary amines to form amides. This is a fundamental transformation in the synthesis of many biologically active molecules.

-

Friedel-Crafts Acylation: It can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst, forming diaryl ketones. This is a key step in creating precursors for compounds like benzodiazepines.[8]

Synthesis

While specific synthesis routes for this compound are not detailed in the provided results, the synthesis of analogous compounds provides a reliable framework. The most common method for preparing acyl chlorides is by treating the corresponding carboxylic acid with a chlorinating agent.

A plausible synthetic pathway would involve the conversion of 2-Bromo-6-chlorobenzoic acid using reagents such as:

-

Thionyl chloride (SOCl₂)

-

Oxalyl chloride ((COCl)₂)

-

Phosphorus pentachloride (PCl₅)

-

Phosphorus trichloride (PCl₃)[9]

The synthesis of the precursor, 2-Bromo-6-chlorobenzoic acid, would likely start from a more readily available substituted toluene or aniline, followed by oxidation or Sandmeyer-type reactions.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile building block for constructing complex molecular architectures. While direct applications of this specific molecule in marketed drugs are not widely published, its structural motifs and reactivity are highly relevant to pharmaceutical synthesis.

The related compound, 2-Bromo-6-chlorobenzaldehyde, is a known intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for treating B-cell malignancies.[10] This suggests that this compound could serve a similar role as a key intermediate for introducing the 2-bromo-6-chlorophenyl moiety into potential therapeutic agents.

Furthermore, its ability to participate in Friedel-Crafts reactions makes it a potential precursor for synthesizing 2-aminobenzophenone derivatives.[8] These derivatives are foundational intermediates for a wide range of pharmaceuticals, most notably the benzodiazepine class of psychoactive drugs.[8][11]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its high reactivity, particularly with water, is the source of many of its hazards.

Hazard Identification

-

Classification: Causes severe skin burns and eye damage.[1][6] May be harmful if swallowed, inhaled, or in contact with skin.[12]

-

Primary Hazards:

Handling and Personal Protective Equipment (PPE)

All manipulations should be conducted inside a certified chemical fume hood.[12][13]

-

Eye Protection: Wear chemical safety goggles and a face shield.[12][15]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[12][15]

-

Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhalation or if irritation is experienced.[12][13]

Storage and Incompatibilities

-

Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[12][13] Store in a corrosives-compatible cabinet.

-

Incompatible Materials: Keep away from water, moisture, strong bases, alcohols, and metals.[13]

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[15][16]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[14][16]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][15]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation. Seek immediate medical attention.[14][15]

Experimental Protocols

The following section provides a generalized, illustrative protocol for a common reaction involving this compound. This protocol should be adapted and optimized by the researcher based on the specific substrate and desired scale.

Protocol: Synthesis of an Amide Derivative (Acylation of an Aniline)

This protocol describes the reaction of this compound with a generic primary aniline to form the corresponding N-aryl amide.

Causality Behind Choices:

-

Solvent: Anhydrous dichloromethane (DCM) is chosen as it is aprotic and will not react with the acyl chloride. It also readily dissolves the reactants.

-

Base: Triethylamine (Et₃N) is a non-nucleophilic organic base used to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic.

-

Temperature: The reaction is started at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.

-

Inert Atmosphere: The reaction is run under nitrogen or argon to prevent the acyl chloride from reacting with atmospheric moisture.

Methodology:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Reagent Preparation: The aniline (1.0 eq.) and triethylamine (1.2 eq.) are dissolved in anhydrous DCM and added to the reaction flask.

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Addition of Acyl Chloride: this compound (1.05 eq.) is dissolved in a minimal amount of anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

// Nodes for each step A [label="1. Dissolve Aniline & Et₃N\nin Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cool to 0 °C\n(Ice Bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add Acyl Chloride\nSolution Dropwise", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Stir at RT (2-4h)\nMonitor by TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Aqueous Workup\n(Wash & Separate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Dry, Filter & Evaporate\nSolvent", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="7. Purify Product\n(Recrystallization/Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges connecting the steps A -> B [color="#4285F4"]; B -> C [color="#FBBC05"]; C -> D [color="#34A853"]; D -> E [color="#EA4335"]; E -> F [color="#5F6368"]; F -> G [color="#202124"]; } Caption: Workflow for the synthesis of an N-aryl amide.

References

-

7154-66-7 2-Bromobenzoyl chloride 2-溴苯甲酰氯 - Win-Win Chemical. Win-Win Chemical. [Link]

-

This compound (C7H3BrCl2O) - PubChemLite. PubChemLite. [Link]

-

Synthesis of 2-bromobenzoyl chloride - PrepChem.com. PrepChem.com. [Link]

-

2-Bromo-4-chlorobenzoyl chloride | C7H3BrCl2O | CID 21313307 - PubChem. PubChem. [Link]

-

The Crucial Role of 2-Bromo-6-chlorobenzaldehyde in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

synthesis of 2-bromobenzoyl chloride - Sciencemadness.org. Sciencemadness.org. [Link]

-

2-Bromo-6-chlorobenzaldehyde | C7H4BrClO | CID 13524042 - PubChem. PubChem. [Link]

-

2-Bromo-6-methylbenzoyl chloride - Oakwood Chemical. Oakwood Chemical. [Link]

-

2-Bromo-5-chlorobenzoyl chloride | C7H3BrCl2O | CID 20535425 - PubChem. PubChem. [Link]

-

The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles - ResearchGate. ResearchGate. [Link]

-

3-Bromo-5-chlorobenzoyl chloride | C7H3BrCl2O | CID 50998129 - PubChem. PubChem. [Link]

-

Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides - UNI ScholarWorks. UNI ScholarWorks. [Link]

-

Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects - ResearchGate. ResearchGate. [Link]

-

Benzoyl chloride, o-chloro - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

CAS No : 21900-52-7 | Product Name : 5-Bromo-2-chlorobenzoyl Chloride | Pharmaffiliates. Pharmaffiliates. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 116529-65-8|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C7H3BrCl2O) [pubchemlite.lcsb.uni.lu]

- 5. aldlab-chemicals_this compound [aldlab.com]

- 6. This compound | 116529-65-8 [amp.chemicalbook.com]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Bromo-6-chlorobenzoyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a highly reactive and versatile intermediate in organic synthesis. Its trifunctional nature, featuring a reactive acyl chloride group and two distinct halogen substituents on the aromatic ring, makes it a valuable building block for the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. The strategic placement of the bromine, chlorine, and acyl chloride moieties allows for selective and sequential chemical transformations, providing a robust platform for the synthesis of novel therapeutic agents. This guide offers a comprehensive overview of this compound, including its chemical identity, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and industrial settings.

Core Properties of this compound

A clear understanding of the fundamental physicochemical properties of a reagent is paramount for its effective and safe utilization in research and development. The key identifiers and molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 116529-65-8 | [1][2] |

| Molecular Formula | C₇H₃BrCl₂O | [1] |

| Molecular Weight | 253.91 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | O=C(Cl)c1c(Br)cccc1Cl | [1] |

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 2-Bromo-6-chlorobenzoic acid. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most frequently employed due to their high reactivity and the formation of gaseous byproducts that are easily removed from the reaction mixture.

The reaction with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent collapse of this intermediate, with the expulsion of sulfur dioxide and a chloride ion, generates the acyl chloride. A catalytic amount of a tertiary amine, such as pyridine, or N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

Caption: Conversion of a carboxylic acid to an acyl chloride.

Experimental Protocol: Synthesis from 2-Bromo-6-chlorobenzoic Acid

The following protocol is a representative procedure for the synthesis of this compound using thionyl chloride. It is crucial that this reaction is performed in a well-ventilated fume hood due to the evolution of corrosive and toxic gases (HCl and SO₂). All glassware should be thoroughly dried to prevent hydrolysis of the reagents and product.

Materials:

-

2-Bromo-6-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (solvent)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution), add 2-Bromo-6-chlorobenzoic acid.

-

Add an anhydrous solvent such as toluene or dichloromethane.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension at room temperature.

-

Add a catalytic amount of anhydrous DMF (e.g., a few drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. Care should be taken to handle the volatile and corrosive thionyl chloride appropriately.

-

The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The acyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and arenes. The bromine and chlorine atoms on the aromatic ring are less reactive towards nucleophilic substitution but can participate in various metal-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation

A primary application of this compound is in Friedel-Crafts acylation reactions to form substituted benzophenones.[3] In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride acts as an acylating agent for electron-rich aromatic compounds. The resulting 2-bromo-6-chlorobenzophenone core is a key intermediate in the synthesis of various pharmaceuticals.

Caption: General workflow for Friedel-Crafts acylation.

Role in Pharmaceutical Synthesis

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is essential. It reacts with water and other protic solvents to release hydrogen chloride gas, which is corrosive and can cause severe respiratory irritation. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and alcohols.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceutical agents. Its well-defined chemical properties and predictable reactivity make it a reliable building block for the construction of complex molecular frameworks. A thorough understanding of its synthesis, handling requirements, and reactivity profile is crucial for its effective and safe utilization in both academic and industrial research settings.

References

-

askIITians. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Bromo-6-chlorobenzaldehyde in Modern Drug Synthesis. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.

-

Organic Syntheses. Benzoyl chloride, o-chloro-. [Link]

-

Organic Syntheses. 2-BROMOHEXANOYL CHLORIDE. [Link]

-

Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

-

Sciencemadness.org. synthesis of 2-bromobenzoyl chloride. [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

A Technical Guide to the Selective Functionalization of 2-Bromo-6-chlorobenzoyl Chloride

Abstract

2-Bromo-6-chlorobenzoyl chloride is a trifunctional synthetic building block offering a unique platform for the strategic construction of complex molecular architectures. The presence of three distinct reactive centers—a highly electrophilic acyl chloride, a moderately reactive aryl bromide, and a less reactive aryl chloride—allows for a programmed, sequential functionalization strategy. This guide provides an in-depth analysis of the differential reactivity of the bromine and chlorine substituents, grounded in fundamental mechanistic principles. We present field-proven protocols for achieving high chemoselectivity in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), enabling researchers to harness the full synthetic potential of this versatile intermediate.

Molecular Architecture and Intrinsic Reactivity

The synthetic utility of this compound is dictated by the electronic and steric interplay of its functional groups.

-

Acyl Chloride: This is the most reactive site for nucleophilic acyl substitution. However, its reactivity is significantly modulated by the steric hindrance imposed by the two bulky ortho-halogen substituents. This steric shield can impede the approach of nucleophiles, often requiring more forcing conditions or specific activation compared to unhindered benzoyl chlorides.[1]

-

Aryl Halides (C-Br and C-Cl): The key to unlocking the potential of this molecule lies in selectively addressing the C-Br and C-Cl bonds. Their reactivity is governed by two distinct mechanistic pathways:

-

Palladium-Catalyzed Cross-Coupling: Reactivity is primarily driven by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Br bond (BDE ≈ 285 kJ/mol) is weaker than the C-Cl bond (BDE ≈ 327 kJ/mol), making it significantly more susceptible to oxidative addition by a palladium(0) catalyst.[2][3] This forms the basis for selective functionalization at the C-2 position.

-

Nucleophilic Aromatic Substitution (SNAr): Reactivity is governed by the stability of the intermediate Meisenheimer complex. The reaction is activated by the potent electron-withdrawing effect of the ortho-benzoyl chloride group.[4][5] In the rate-determining step—the nucleophilic attack—the more electronegative chlorine atom provides superior inductive stabilization for the developing negative charge in the aromatic ring compared to bromine.[6] This often inverts the expected reactivity, favoring substitution at the C-6 position.

-

This dichotomy in reactivity allows for a powerful and orthogonal synthetic strategy, as detailed in the subsequent sections.

Selective Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The inherent weakness of the C-Br bond relative to the C-Cl bond is the cornerstone of selectivity in palladium-catalyzed reactions. The oxidative addition of the Pd(0) catalyst into the C-Br bond is kinetically favored, allowing for a clean, mono-functionalization at the 2-position while leaving the C-Cl bond intact for subsequent transformations.[7][8]

Mechanistic Rationale: The Catalytic Cycle

The selective cross-coupling follows a well-established catalytic cycle. The critical selectivity-determining step is the initial oxidative addition, where the C-Br bond reacts preferentially.

}

Caption: Selective oxidative addition to the C-Br bond.Experimental Protocols: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The following protocol is optimized for sterically hindered substrates.[9]

Objective: To selectively couple an arylboronic acid at the C-2 position of this compound.

Methodology:

-

Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base such as finely ground K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 4 mol%). The use of such ligands is critical to promote oxidative addition and prevent catalyst decomposition with hindered substrates.[10]

-

Solvent Addition: Add an anhydrous, degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[11]

-

Reaction Execution: Seal the flask and heat the mixture to 90–100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting aryl bromide is complete (typically 12–24 hours).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Data Summary: Cross-Coupling Reactions

The following table outlines representative conditions for various selective cross-coupling reactions at the C-Br position.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Avg. Yield (%) |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90-100 | 75-90 |

| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 70-85 |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMF | 60-80 | 65-85 |

Yields are estimates and highly dependent on the specific coupling partners and optimized conditions.

Selective Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Bond

For SNAr reactions, the paradigm of reactivity shifts from bond strength to the stability of the reaction intermediate. The powerful electron-withdrawing nature of the adjacent benzoyl chloride group activates both halogen positions towards nucleophilic attack.[12]

Mechanistic Rationale: The Meisenheimer Complex

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[13][14] The higher electronegativity of chlorine (compared to bromine) provides a more potent inductive stabilization of this negatively charged intermediate, making the C-Cl position the kinetically favored site of attack.[6]

}

Caption: Formation of the stabilized Meisenheimer complex.Experimental Protocol: Amination Reaction

Objective: To selectively substitute the chlorine atom at the C-6 position with an amine nucleophile.

Methodology:

-

Reaction Setup: In a sealed reaction vial, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMSO or NMP.

-

Reagent Addition: Add the amine nucleophile (e.g., morpholine, 2.0–3.0 equiv.) and a non-nucleophilic base such as K₂CO₃ or DIPEA (3.0 equiv.). The base is crucial to neutralize the HCl generated in situ.

-

Reaction Execution: Heat the mixture to 80–120 °C. The required temperature will depend on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction by LC-MS. It is critical to follow the disappearance of the starting material and the appearance of the mono-substituted product. Cross-reactivity at the C-Br position may occur under prolonged heating or at higher temperatures.

-

Work-up: After cooling, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Purification: If necessary, recrystallize or purify the product by silica gel column chromatography.

Data Summary: SNAr Reactions

| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Expected Selectivity (Cl vs. Br) |

| Morpholine | K₂CO₃ | DMSO | 100-120 | High for Cl |

| Sodium Methoxide | (self) | MeOH/THF | 65-80 | Moderate to High for Cl |

| Sodium Thiophenoxide | K₂CO₃ | DMF | 80-100 | High for Cl |

Selectivity is kinetic; thermodynamic products may result from prolonged reaction times or higher temperatures.

Conclusion: A Strategy for Programmed Synthesis

The differential reactivity of the halogen substituents in this compound provides a robust and predictable platform for advanced organic synthesis. By leveraging the principles of palladium catalysis, chemists can reliably functionalize the C-Br bond, while the principles of SNAr allow for selective targeting of the C-Cl bond. This orthogonal reactivity enables the stepwise introduction of diverse functionalities, making this building block an invaluable tool for constructing complex molecules with precise control over substituent placement.

References

-

Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 14, 2026, from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

PubMed Central (PMC). (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 14, 2026, from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. [Link]

-

Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

electrophilic aromatic substitution reactions of 2-chlorobenzoic acid

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2-Chlorobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the principles and practical applications of electrophilic aromatic substitution (EAS) reactions involving 2-chlorobenzoic acid. As a disubstituted benzene derivative, its reactivity and regioselectivity are governed by the complex interplay between a deactivating, meta-directing carboxylic acid group and a deactivating, ortho-, para-directing chloro group. This document elucidates the theoretical underpinnings of these substituent effects, offering a predictive framework for reaction outcomes. Detailed mechanistic discussions and field-proven experimental protocols for key transformations, including nitration, halogenation, and sulfonation, are presented. Furthermore, the inherent limitations of this substrate, particularly concerning Friedel-Crafts reactions, are critically analyzed. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted benzoic acids as key intermediates in organic synthesis.

Introduction: The Unique Electronic Landscape of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid is a versatile chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its utility stems from the three distinct functional components it possesses: a benzene ring, a carboxylic acid group, and a chlorine atom. The successful functionalization of the aromatic ring via electrophilic aromatic substitution (EAS) is critical for molecular elaboration, yet it presents a significant synthetic challenge. The benzene ring is substituted with two powerful electron-withdrawing groups (EWGs), rendering it substantially less nucleophilic than benzene itself and thus less reactive towards electrophiles.[2][3][4][5]

Understanding the outcome of EAS reactions on this substrate requires a nuanced appreciation of the competing and cooperating electronic effects exerted by the chloro and carboxyl substituents. This guide will dissect these effects to provide a clear rationale for the observed regioselectivity and offer practical, validated protocols for its synthetic transformations.

Core Principles: Reactivity and Regioselectivity

The central challenge in predicting the outcome of an EAS reaction on 2-chlorobenzoic acid lies in analyzing the directing effects of the two substituents. Both groups deactivate the ring, but they direct incoming electrophiles to different positions.

-

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both a powerful inductive effect (-I) and a resonance effect (-M). This withdrawal significantly destabilizes the positively charged arenium ion intermediate formed during the reaction, slowing the reaction rate. The ortho and para positions are particularly deactivated due to resonance, making the meta positions (C3 and C5 relative to the carboxyl group) the least deactivated and thus the preferred sites for electrophilic attack.[6][7]

-

Chloro Group (-Cl): Halogens are a unique class of substituents. The chlorine atom is deactivating but an ortho, para-director.[8] Its strong electronegativity results in a powerful inductive electron withdrawal (-I), which deactivates the entire ring. However, the lone pairs on the chlorine atom can be donated into the ring via resonance (+M), which helps to stabilize the arenium ion intermediate. This resonance stabilization is most effective when the electrophile adds to the ortho or para positions. While the deactivating inductive effect dominates, the resonance effect governs the regioselectivity.[6][8]

The Combined Directive Influence in 2-Chlorobenzoic Acid

In 2-chlorobenzoic acid, the -COOH group is at C1 and the -Cl is at C2.

-

The -COOH group directs incoming electrophiles to the C3 and C5 positions.

-

The -Cl group directs incoming electrophiles to its ortho position (C3) and its para position (C5).

Both substituents, therefore, direct the incoming electrophile to the C3 and C5 positions. However, the C3 position is immediately adjacent to the bulky carboxylic acid group, resulting in significant steric hindrance. Consequently, electrophilic attack occurs preferentially at the less sterically encumbered C5 position . The overall system is heavily deactivated, often requiring forcing conditions (stronger reagents, higher temperatures) to achieve a reaction.

The following diagram illustrates the synergistic directing effects leading to substitution primarily at the C5 position.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration is one of the most well-documented EAS reactions for 2-chlorobenzoic acid. The reaction introduces a nitro (-NO₂) group, a versatile functional group that can be further reduced to an amine. Due to the deactivated nature of the substrate, a potent nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is required. The primary product is 2-chloro-5-nitrobenzoic acid, with 2-chloro-3-nitrobenzoic acid formed as a minor isomer.[9][10]

Mechanism of Nitration

The reaction proceeds via the standard mechanism for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). The nucleophilic π-system of the benzene ring attacks the nitronium ion, leading to the formation of a resonance-stabilized arenium ion. A weak base (like HSO₄⁻ or H₂O) then abstracts a proton from the sp³-hybridized carbon to restore aromaticity.

Conclusion

The electrophilic aromatic substitution of 2-chlorobenzoic acid is a textbook example of substituent-directed synthesis. The powerful deactivating nature of both the chloro and carboxylic acid substituents necessitates robust reaction conditions. However, their directing effects are convergent, reliably guiding incoming electrophiles to the C5 position, a predictable outcome that is highly valuable in multistep synthesis. While common transformations like nitration and halogenation are synthetically viable and yield specific isomers in high purity, the strong deactivation of the ring precludes reactions with weaker electrophiles, most notably in Friedel-Crafts alkylation and acylation. This guide provides the foundational principles and practical methodologies for scientists to effectively utilize 2-chlorobenzoic acid as a building block for more complex molecular architectures.

References

-

Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. [Link]

-

Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. American Chemical Society. [Link]

-

Production process of 2-chloro-5-nitrobenzoic acid. Eureka | Patsnap. [Link]

-

2,5-Dichlorobenzoic acid. ChemBK. [Link]

- US3644471A - Production of 2 5-dichlorobenzonitrile.

- US3397229A - Nitration of benzoic acid and its chlorinated derivatives.

-

(PDF) Methyl 2,5-dichlorobenzoate. ResearchGate. [Link]

- WO1990002731A1 - Process for the preparation of 4-sulfo-2-chlorobenzoic acid.

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

-

Aromaticity and Electrophilic Substitution Reactions. Atlas: School AI Assistant. [Link]

-

Rank the compounds in each group according to their reactivity toward electrophilic substitution. Brainly. [Link]

-

Review of Limitations of Friedel-Crafts reactions. CUTM Courseware. [Link]

-

5.2 Directing Effects of the Substituents on EAS. KPU Pressbooks – Organic Chemistry II. [Link]

-

What are the limitations of Friedal Craft reactions? Quora. [Link]

-

Electrophilic Aromatic Substitution. Michigan State University. [Link]

-

Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

-

2-chlorobenzoic acid. The Royal Society of Chemistry. [Link]

-

Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. [Link]

-

15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]

-

2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. OnlineSciences. [Link]

-

How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Quora. [Link]

-

Directing Effects. ChemTalk. [Link]

-

Give the reactivity of electrophilic substitution reaction. Careers360. [Link]

-

Limitation of Friedel-Crafts Reactions. YouTube. [Link]

-

Annulation of 2-chlorobenzoic acid with HCIs. Reaction conditions... ResearchGate. [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

Continuous-flow nitration of 2-chlorobenzoic acid using an inline NMR... ResearchGate. [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

-

Electrophilic Substitution. Save My Exams. [Link]

-

2-Chlorobenzoic acid. Wikipedia. [Link]

-

Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [Link]

-

Electrophilic Aromatic Substitution. Vanderbilt University. [Link]

-

2-Chloro-5-sulfobenzoic acid. LookChem. [Link]

-

CHEMISTRY (CLASSES XI –XII). NCERT. [Link]

-

The correct order of reactivity towards electrophilic class 12 chemistry CBSE. Vedantu. [Link]

-

C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

Regioselectivity In Relationship To Halogenation. Reddit. [Link]

Sources

- 1. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. brainly.com [brainly.com]

- 3. careers360.com [careers360.com]

- 4. The correct order of reactivity towards electrophilic class 12 chemistry CBSE [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Directing Effects | ChemTalk [chemistrytalk.org]

- 8. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 9. Page loading... [guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility and Stability of 2-Bromo-6-chlorobenzoyl Chloride

Introduction

2-Bromo-6-chlorobenzoyl chloride is a highly reactive bifunctional molecule increasingly utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of three distinct reactive sites: a highly electrophilic acyl chloride group and two halogen substituents on the aromatic ring, which can be exploited for various cross-coupling and nucleophilic substitution reactions. However, the very features that make this compound a valuable synthetic building block also contribute to its inherent instability and specific solubility characteristics.

This technical guide provides an in-depth analysis of the solubility and stability of this compound. It is intended for researchers, chemists, and drug development professionals who handle this reagent. The information herein is designed to foster a deeper understanding of its chemical behavior, enabling safer handling, optimal storage, and more efficient use in synthetic applications. This guide moves beyond a simple recitation of properties to explain the underlying chemical principles governing its behavior, ensuring a foundation of scientific integrity and practical, field-proven insight.

I. Physicochemical Properties of this compound

A foundational understanding of the key physical and chemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂O | [1] |

| Molecular Weight | 253.91 g/mol | [1] |

| CAS Number | 116529-65-8 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Storage Temperature | Inert atmosphere, room temperature | [1] |

II. Solubility Profile

The solubility of this compound is dictated by its chemical structure and high reactivity. As a substituted benzoyl chloride, its solubility is governed by the principle of "like dissolves like," while its reactivity profile, particularly that of the acyl chloride group, places significant constraints on solvent selection.

Theoretical Solubility Considerations

The this compound molecule possesses a polar acyl chloride group and a larger, relatively nonpolar di-halogenated aromatic ring. This structure suggests that it will be soluble in a range of aprotic organic solvents. The presence of the halogen atoms increases the molecular weight and van der Waals forces, which can influence its solubility in nonpolar solvents.

Qualitative Solubility in Common Organic Solvents

Due to its high reactivity, particularly with protic solvents, quantitative solubility data for this compound is not widely available in the literature. However, based on the known behavior of acyl chlorides, a qualitative solubility profile can be predicted.[3]

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aprotic Nonpolar | Toluene, Hexane, Benzene | Soluble | The nonpolar aromatic ring of this compound will interact favorably with these solvents. |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Soluble to Highly Soluble | The polarity of these solvents can solvate the polar acyl chloride group, while their aprotic nature prevents reaction. |

| Protic | Water, Alcohols (e.g., Methanol, Ethanol), Primary/Secondary Amines | Reactive (Not Soluble) | These solvents will react vigorously with the acyl chloride group via nucleophilic acyl substitution, leading to decomposition rather than dissolution. |

Experimental Protocol for Quantitative Solubility Determination

Given the reactive nature of this compound, determining its solubility requires strict adherence to anhydrous conditions. The following isothermal shake-flask method is recommended for accurate quantitative analysis.[1]

Materials:

-

This compound

-

Anhydrous aprotic solvent of choice

-

Dry, sealable glass vials

-

Constant temperature shaker

-

Analytical balance

-

Gas-tight syringe

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen anhydrous solvent. This will be used to generate a calibration curve.

-

Generation of a Saturated Solution: In a dry vial, add an excess amount of this compound to a known volume of the anhydrous solvent. An excess is confirmed by the presence of undissolved material.

-

Equilibration: Tightly seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Dilution: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed, dry, gas-tight syringe. Immediately dilute the withdrawn sample with a known volume of the anhydrous solvent to prevent precipitation.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method. Determine the concentration of this compound by comparing the peak area to the calibration curve.

-

Calculation: Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

III. Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and use in synthesis. Its high reactivity makes it susceptible to degradation, primarily through hydrolysis.

Hydrolysis: The Primary Degradation Pathway

The most significant stability concern for this compound is its rapid reaction with water. The acyl chloride functional group is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid (2-Bromo-6-chlorobenzoic acid) and hydrochloric acid.[4] This reaction is typically vigorous and exothermic.

Mechanism of Hydrolysis: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and subsequently losing a proton to yield the carboxylic acid and HCl.[4]

Caption: Simplified hydrolysis degradation pathway.

Influence of Substituents on Reactivity

The presence of both a bromo and a chloro substituent in the ortho positions to the acyl chloride group influences its reactivity. Both are electron-withdrawing groups through induction, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the steric bulk of these ortho substituents can also hinder the approach of nucleophiles.[5] For a small nucleophile like water, the electronic effect is likely to dominate, contributing to the high reactivity of the molecule.

Other Potential Degradation Pathways

-

Reaction with Alcohols (Alcoholysis): In the presence of alcohols, this compound will undergo alcoholysis to form the corresponding ester. This is a common synthetic application but represents a degradation pathway if unintended.

-

Reaction with Amines (Aminolysis): Primary and secondary amines will readily react to form amides.

-

Thermal Decomposition: While specific data is unavailable, at elevated temperatures, this compound may decompose, potentially releasing toxic fumes such as hydrogen chloride, hydrogen bromide, and phosgene.[6][7]

Storage and Handling Recommendations

To maintain the integrity of this compound, the following storage and handling procedures are imperative:

-

Inert Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]

-

Sealed Containers: Keep in tightly sealed containers.

-

Cool, Dry Place: Store in a cool, dry, and well-ventilated area away from sources of ignition.

-

Avoid Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and oxidizing agents.[6][7]

Experimental Protocol for Stability Assessment

The stability of this compound can be assessed by monitoring its purity over time under controlled conditions using chromatographic methods.

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., acetonitrile)

-

Controlled environment chambers (for temperature and humidity studies)

-

HPLC or GC system

-

Volumetric flasks and pipettes

Procedure:

-

Initial Purity Assessment: Determine the initial purity of a batch of this compound using a validated HPLC or GC method.

-

Sample Preparation for Storage: Prepare several small, sealed vials containing a known concentration of this compound in an anhydrous aprotic solvent.

-

Storage under Controlled Conditions: Place the vials in controlled environment chambers at various conditions (e.g., 25°C/ambient humidity, 40°C/75% RH, etc.).

-

Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each storage condition.

-

Purity Analysis: Analyze the sample using the same HPLC or GC method used for the initial purity assessment.

-

Data Analysis: Quantify the amount of this compound remaining and identify and quantify any degradation products. Plot the percentage of the parent compound remaining against time for each storage condition to determine the degradation rate.

Workflow for Stability Testing

Caption: General workflow for stability assessment.

IV. Conclusion

This compound is a valuable but highly reactive synthetic intermediate. A thorough understanding of its solubility and stability is paramount for its safe and effective use. This technical guide has established that this compound is soluble in a range of aprotic organic solvents but reacts with protic solvents. Its primary stability concern is rapid hydrolysis in the presence of moisture. By adhering to the recommended storage and handling procedures and utilizing the outlined experimental protocols to determine quantitative solubility and stability under specific laboratory conditions, researchers can confidently and successfully employ this compound in their synthetic endeavors.

V. References

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from

-

Hydrolysis of acid/acyl chlorides with water. (n.d.). Doc Brown's Chemistry. Retrieved from

-

Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube. Retrieved from [Link]

-

Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide. Retrieved from

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved from

-

2-Bromobenzoyl chloride Safety Data Sheet. (n.d.). Apollo Scientific. Retrieved from

-

Safety Data Sheet - 2-Chlorobenzoyl chloride. (n.d.). Fisher Scientific. Retrieved from

-

2-Bromo-6-chlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Safety Data Sheet - 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride. (2025, January 18). AA Blocks. Retrieved from

-

Safety Data Sheet - 2-Bromobenzoyl chloride. (2012, March 7). Fisher Scientific. Retrieved from

-

Safety Data Sheet - 3-Bromobenzoyl chloride. (2009, January 16). Thermo Fisher Scientific. Retrieved from

-

2-Bromo-5-chlorobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-4-chlorobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. (2025, August 6). ResearchGate. Retrieved from [Link]

-

5-Bromo-2-chlorobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-6-chlorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 116529-65-8|this compound|BLD Pharm [bldpharm.com]

- 3. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Khan Academy [khanacademy.org]

An In-depth Technical Guide on the Hazards and Safety Precautions for 2-Bromo-6-chlorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Inherent Risks of 2-Bromo-6-chlorobenzoyl chloride

This compound is a highly reactive acyl chloride that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. However, its utility is matched by its significant hazard profile. A foundational understanding of its chemical properties is paramount to appreciating the causality behind the stringent safety protocols required.

The primary danger stems from its reactivity, particularly with nucleophiles. Upon contact with water, alcohols, or amines, it readily hydrolyzes, releasing corrosive and toxic gases, including hydrogen chloride and hydrogen bromide.[1] This reaction is often vigorous and can lead to a rapid increase in temperature and pressure.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances. This compound is classified with multiple hazard categories, underscoring its potential to cause significant harm if not handled correctly.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | H335: May cause respiratory irritation.[2][4] |

These classifications are not merely administrative; they are a direct reflection of the compound's intrinsic chemical properties and its observed effects in toxicological studies. The acyl chloride functional group is a potent electrophile, readily reacting with biological macromolecules, which is the mechanistic basis for its corrosive and irritant properties.

Section 2: Toxicology and Routes of Exposure

A comprehensive risk assessment necessitates an understanding of how this compound can enter the body and the subsequent physiological effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

-

Inhalation: Inhaling vapors or aerosols can cause severe irritation and chemical burns to the respiratory tract.[5] Symptoms may include coughing, shortness of breath, and a burning sensation in the throat and chest. In severe cases, inhalation can lead to pulmonary edema, a life-threatening condition where fluid accumulates in the lungs.[5][6]

-

Skin Contact: Direct contact with the skin can cause severe burns, redness, pain, and blistering.[2][5] Due to its ability to be absorbed through the skin, systemic toxic effects are also a concern.[5][7] Prolonged or repeated exposure can lead to dermatitis.

-

Eye Contact: The eyes are extremely sensitive to this compound. Contact can cause severe burns, corneal damage, and potentially irreversible eye damage, including blindness.[8][9] It is also a lachrymator, meaning it can cause an excessive flow of tears.[1][5]

-

Ingestion: If swallowed, this compound can cause severe burns to the mouth, throat, and stomach.[5][8] Symptoms may include severe pain, nausea, vomiting, and diarrhea. Ingestion can lead to perforation of the digestive tract, which is a medical emergency.[8][10]

Section 3: Proactive Safety Measures and Handling Protocols

The following protocols are designed as a self-validating system of safety, where each step is a critical component in mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the chemical in a well-ventilated area, specifically within a certified chemical fume hood.[11][12] This is a non-negotiable requirement to minimize the concentration of airborne vapors and prevent inhalation exposure. The fume hood's airflow should be regularly monitored to ensure it meets established safety standards. An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][13]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection and proper use of PPE are critical for preventing direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory.[3][11] Standard safety glasses do not provide adequate protection against splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Never wear leather gloves, as they can absorb and hold the chemical against the skin.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[14] For procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[6]

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][10] Respirator use must be in accordance with a comprehensive respiratory protection program.

Caption: Required PPE for handling this compound.

Safe Storage and Handling Practices

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][8] The storage area should be designated for corrosive materials. Keep the container tightly closed and protect it from moisture.[8]

-

Incompatible Materials: Avoid contact with water, strong bases, alcohols, and metals.[1][8] Reactions with these substances can be violent and produce hazardous byproducts.

-

Handling: When transferring or using the chemical, do so slowly and carefully to avoid splashing. Use only spark-proof tools and equipment. Do not eat, drink, or smoke in the work area.[6][10] Wash hands thoroughly after handling.[3][11]

Section 4: Emergency Response and First Aid

Rapid and appropriate action is critical in the event of an exposure or spill. All personnel working with this chemical must be familiar with these procedures.

First Aid Measures